Bienvenue dans la boutique en ligne BenchChem!

4-(1H-Pyrazol-4-yl)-7-(2-(trimethylsilyl)ethoxy)methyl-7 H-pyrrolo(2,3-d)-pyrimidine

Process Chemistry Ruxolitinib Synthesis Protecting Group Strategy

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 941685-27-4) is a protected pyrrolopyrimidine intermediate characterized by a 2-(trimethylsilyl)ethoxymethyl (SEM) group at the N7 position and a pyrazol-4-yl substituent at the C4 position of the pyrrolo[2,3-d]pyrimidine core. This compound serves as a critical synthetic intermediate in the manufacture of the FDA-approved Janus kinase (JAK) 1/2 inhibitor Ruxolitinib (INCB018424).

Molecular Formula C15H21N5OSi
Molecular Weight 315.45 g/mol
CAS No. 941685-27-4
Cat. No. B588543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-Pyrazol-4-yl)-7-(2-(trimethylsilyl)ethoxy)methyl-7 H-pyrrolo(2,3-d)-pyrimidine
CAS941685-27-4
SynonymsINCB032304; 
Molecular FormulaC15H21N5OSi
Molecular Weight315.45 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CCOCN1C=CC2=C(N=CN=C21)C3=CNN=C3
InChIInChI=1S/C15H21N5OSi/c1-22(2,3)7-6-21-11-20-5-4-13-14(12-8-18-19-9-12)16-10-17-15(13)20/h4-5,8-10H,6-7,11H2,1-3H3,(H,18,19)
InChIKeyAVMLPTWVYQXRSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite powder

4-(1H-Pyrazol-4-yl)-7-(2-(trimethylsilyl)ethoxy)methyl-7H-pyrrolo(2,3-d)-pyrimidine (CAS 941685-27-4): Procurement Profile for Ruxolitinib Synthesis and Analytical Reference Standards


4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 941685-27-4) is a protected pyrrolopyrimidine intermediate characterized by a 2-(trimethylsilyl)ethoxymethyl (SEM) group at the N7 position and a pyrazol-4-yl substituent at the C4 position of the pyrrolo[2,3-d]pyrimidine core . This compound serves as a critical synthetic intermediate in the manufacture of the FDA-approved Janus kinase (JAK) 1/2 inhibitor Ruxolitinib (INCB018424) [1]. It is also supplied as a reference standard (Ruxolitinib Impurity 3) for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Application (ANDA) submissions [2].

Why Generic Substitution Fails for 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 941685-27-4) in Ruxolitinib Manufacture


Generic substitution of CAS 941685-27-4 with other N7-protected pyrrolopyrimidine intermediates or alternative protecting group strategies fails because the SEM group confers a specific combination of orthogonal stability and cleavability that is integral to the established industrial synthesis of Ruxolitinib [1]. The SEM protecting group remains stable under the basic and organometallic conditions required for downstream Suzuki coupling and aza-Michael addition steps, yet can be selectively removed under mild conditions using LiBF4 in acetonitrile/water or TFA in CH2Cl2 without degrading the pyrrolo[2,3-d]pyrimidine core or the chiral R-configured side chain [2]. Alternative protecting groups such as POM (pivaloyloxymethyl) are documented in alternative synthetic routes, but the SEM-protected intermediate has been validated in the primary commercial manufacturing pathway and is the established reference impurity for regulatory filings [3].

Quantitative Differentiation Evidence for 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 941685-27-4)


Synthesis Yield of SEM-Protected Intermediate versus Unprotected Pyrrolopyrimidine Core

The SEM protection of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine to yield the protected intermediate proceeds with 89% isolated yield . In contrast, a parallel industrial synthesis route utilizing the alternative POM (pivaloyloxymethyl) protecting group is documented without corresponding isolated yield data for the direct protection step, with overall two-step Suzuki coupling and deprotection sequence yielding only 47% overall from the protected intermediate [1]. The SEM route is the primary pathway documented in the drug synthesis database for commercial Ruxolitinib manufacture [2].

Process Chemistry Ruxolitinib Synthesis Protecting Group Strategy

Protecting Group Orthogonality and Selectivity: SEM versus Unprotected Route and Alternative Protecting Groups

The SEM protecting group exhibits orthogonal stability and deprotection characteristics that are essential for the Ruxolitinib synthetic sequence [1]. The SEM group remains intact under the basic conditions of the aza-Michael addition (DBU in acetonitrile) and Suzuki coupling (Pd(PPh3)4, K2CO3, aqueous/organic biphasic conditions at elevated temperature), while being selectively cleaved under mild conditions using LiBF4 in acetonitrile/water at reflux, followed by NH4OH treatment, or alternatively with TFA in CH2Cl2 [2]. In contrast, a synthesis route employing unprotected 4-chloropyrrolo[2,3-d]pyrimidine (no protecting group at N7) is documented to proceed directly, but this approach is noted as an alternative strategy without the protection-driven control over regioselectivity and side-reaction suppression [3]. The SEM group is removed under conditions that are orthogonal to the functional groups present in the advanced intermediate, including the chiral cyclopentyl nitrile moiety and the pyrazole ring system [2].

Protecting Group Chemistry Orthogonal Deprotection Process Optimization

Regulatory Utility as Ruxolitinib Impurity Reference Standard for ANDA Filings

CAS 941685-27-4 is established as Ruxolitinib Impurity 3 (also designated Ruxolitinib SEM Pyrimidine Impurity) and is supplied with detailed characterization data compliant with regulatory guidelines [1]. The compound is explicitly designated for use in analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Application (ANDA) submissions, and commercial production of Ruxolitinib . Traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [2]. In contrast, generic process intermediates that are not qualified as reference standards lack the regulatory documentation and batch-to-batch consistency required for validated analytical methods used in pharmaceutical quality control and regulatory submissions.

Analytical Method Validation Impurity Profiling Regulatory Compliance

Available Purity Grades and Physical Form Specifications for Procurement Decision-Making

Commercial suppliers offer CAS 941685-27-4 at defined purity levels suitable for distinct application contexts. The compound is available as a white solid with purity >99% (HPLC) for intermediate-grade applications , and as 99% and 99+% purity reference standard grades specifically designated for analytical use with specifications including appearance (white to yellow powder or crystals), storage conditions (inert atmosphere, 2-8°C), and validated analytical data . A 10 mM solution in DMSO is also available for direct use in biological assays, stored at -80°C . This tiered purity specification enables procurement based on intended use: ≥99% for process chemistry applications, 99+% with full characterization data for analytical method validation and QC release testing.

Purity Specification Procurement Quality Control

Biological Activity Irrelevance: The Compound is Not a JAK Inhibitor

CAS 941685-27-4 is a synthetic intermediate bearing a bulky SEM protecting group at the N7 position of the pyrrolo[2,3-d]pyrimidine core and lacks the (R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile side chain required for JAK kinase inhibition [1]. In contrast, the final active pharmaceutical ingredient Ruxolitinib (CAS 941678-49-5) exhibits potent JAK1/JAK2 inhibitory activity with IC50 values of 3.3 nM and 2.8 nM respectively, and >130-fold selectivity over JAK3 . This distinction is critical for laboratories using the compound as a negative control in JAK inhibition assays, as the SEM-protected intermediate is expected to show no measurable JAK1/2 inhibitory activity due to the absence of the requisite pharmacophore and the steric obstruction imposed by the SEM group [2].

Pharmacology Biological Assay Negative Control

Validated Application Scenarios for 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 941685-27-4)


Process Chemistry: Key Intermediate for Ruxolitinib and Related JAK Inhibitor Synthesis

This compound is the SEM-protected pyrrolopyrimidine intermediate used in the industrial synthesis of Ruxolitinib phosphate (Jakafi) [1]. The synthetic route documented in the Drug Synthesis Database and original literature employs SEM protection of 4-chloropyrrolo[2,3-d]pyrimidine (89% yield) followed by Suzuki coupling with pyrazole boronate and subsequent aza-Michael addition to install the chiral cyclopentyl side chain . The orthogonal stability of the SEM group allows the sequence to proceed with high regiochemical fidelity, and deprotection with LiBF4 in CH3CN/H2O yields the final API [2].

Pharmaceutical Quality Control: Reference Standard for Ruxolitinib Impurity Profiling and Method Validation

As Ruxolitinib Impurity 3 (SEM Pyrimidine Impurity), this compound is a critical reference standard for analytical method development, method validation (AMV), and quality control (QC) in ANDA submissions and commercial production [1]. It is supplied with detailed characterization data compliant with regulatory guidelines and can be traced to USP or EP pharmacopeial standards upon request . Use cases include HPLC impurity profiling of Ruxolitinib drug substance and drug product, forced degradation studies to establish degradation pathways, and system suitability testing in validated analytical methods [2].

Biochemical and Pharmacological Assay Development: Negative Control for JAK Inhibition Studies

Due to the presence of the bulky SEM protecting group at N7 and absence of the (R)-cyclopentyl nitrile pharmacophore, CAS 941685-27-4 lacks JAK1/JAK2 inhibitory activity [1]. This property makes it suitable as a negative control or synthetic precursor control in JAK inhibition assays. Researchers evaluating novel JAK inhibitors can use this compound to verify that observed biological effects are due to the active pharmacophore rather than the pyrrolopyrimidine scaffold alone . The compound is also useful in structure-activity relationship (SAR) studies of pyrrolopyrimidine-based kinase inhibitors as a baseline comparator [2].

Quote Request

Request a Quote for 4-(1H-Pyrazol-4-yl)-7-(2-(trimethylsilyl)ethoxy)methyl-7 H-pyrrolo(2,3-d)-pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.